
(1-Phenyl-1H-imidazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenyl-1H-imidazol-5-yl)methanamine is a heterocyclic compound featuring an imidazole ring substituted with a phenyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring, followed by subsequent functionalization to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Varied products based on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Phenyl-1H-imidazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1-Phenyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group can engage in π-π interactions, enhancing binding affinity to target proteins .
Comparación Con Compuestos Similares
- (1-Methyl-1H-imidazol-2-yl)methanamine
- (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
- (1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride
Comparison: (1-Phenyl-1H-imidazol-5-yl)methanamine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to other imidazole derivatives. This uniqueness can influence its reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial contexts .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(3-phenylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C10H11N3/c11-6-10-7-12-8-13(10)9-4-2-1-3-5-9/h1-5,7-8H,6,11H2 |
Clave InChI |
PRFFPDSBSUAKQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=NC=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




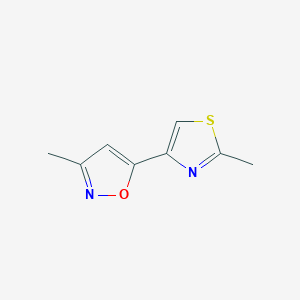
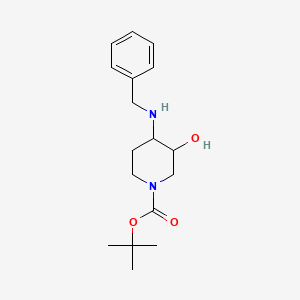
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)
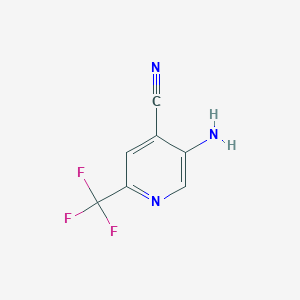
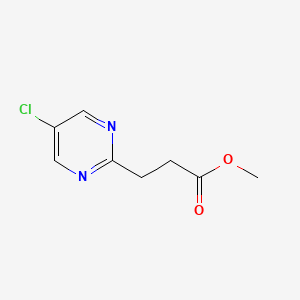
![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)
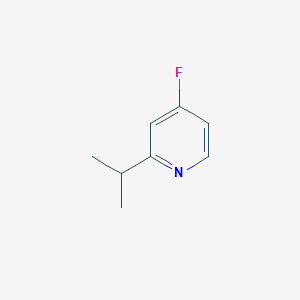

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)

